3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Overview
Description
Synthesis Analysis
The synthesis of various derivatives of 3,9-diphosphaspiro[5.5]undecane compounds has been explored in several studies. For instance, the synthesis of 3,9-di(p-methoxybenzyl)-1,5,7,11-tetra-oxaspiro(5,5)undecane was achieved through the reaction of 2-methoxybenzyl-1,3-propanediol with di(n-butyl)tin oxide, followed by carbon disulfide . Another study reported the preparation of 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro undecane from phosphorus trichloride and pentaerythritol with a high yield of 99.6% . Additionally, 3,9-diphenyl-2,4,8,10-tetra-oxa-spiro-undecane was prepared using benzaldehyde and pentaerythritol in the presence of macro-porous resin or molecule sieve .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques. For example, the structure of bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite was determined to have three different conformers in the unit cell, with each conformer having a similar structure, mainly differing in the rotational conformations of the aryl tert-butyl groups . The 13C NMR study of 3,9-di(alkylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecanes revealed that all investigated compounds possess a chair conformation with the lone pair or the phosphoryl oxygen in the equatorial position .
Chemical Reactions Analysis
The reactivity of these compounds has been investigated in various chemical reactions. The cationic polymerization of 3,9-di(p-methoxybenzyl)-1,5,7,11-tetra-oxaspiro(5,5)undecane was carried out using BF3-OEt2 as a catalyst, resulting in double ring-opening polymerization . The compound 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro undecane-3,9-disulfide underwent chlorination to give an acyclic product, and its hydrolysis in heated aqueous sodium carbonate yielded 3,9-dihydroxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-disulfide .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been elucidated through various analytical methods. Differential Scanning Calorimetry (DSC) measurements were used to follow the curing process of bisphenol A type epoxy resin in the presence of the monomer and a curing agent . The IR measurement of the modified epoxy resin with various weight ratios of epoxy resin/monomer was performed to demonstrate that the conversion of the epoxy group increases as the content of monomer increases . The study of the title compound, bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite, provided insights into the bond angles and bond lengths in the spiro rings .
Scientific Research Applications
Chemical Structure and Properties
- The compound shows variations in the rotational conformations of aryl tert-butyl groups and comprises two six-membered rings in a chair conformation. It shares structural similarities with related molecules like 3,9-dimethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane (Barren et al., 1995).
Synthesis and Reactions
- The compound can be synthesized through specific reactions, such as treating a dimethylacetamide solution of its disulfide variant with carbon tetrachloride. It also undergoes transformations into various derivatives when reacted with phenoxides and amines (Ratz & Bliss, 1966).
Solubility Characteristics
- Its solubilities in different solvents, like dichloromethane and acetic acid, have been studied, providing essential data for understanding its behavior in various environments (Wang et al., 2006).
Application in Fire Retardancy
- This compound is a key ingredient in novel classes of fire retardants for materials like polypropylene. It exhibits good light, thermal, and hydrolytic stability, making it effective in enhancing fire resistance (Albright & Kmiec, 1978).
Thermal Properties
- Studies on the thermal behavior of this compound and its derivatives have revealed significant insights into their degradation mechanisms. These findings are crucial for applications where thermal stability is a concern (Vijayakumar et al., 2010).
Polymer Stabilization
- It's used in the synthesis of antioxidants for polymers, showing effective synergistic stabilizing effects in combination with other types of antioxidants. This application is significant in prolonging the life of polymer materials (Yachigo et al., 1992).
Safety And Hazards
properties
IUPAC Name |
3,9-bis[2,4-bis(2-phenylpropan-2-yl)phenoxy]-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H58O6P2/c1-49(2,39-21-13-9-14-22-39)43-29-31-47(45(33-43)51(5,6)41-25-17-11-18-26-41)58-60-54-35-53(36-55-60)37-56-61(57-38-53)59-48-32-30-44(50(3,4)40-23-15-10-16-24-40)34-46(48)52(7,8)42-27-19-12-20-28-42/h9-34H,35-38H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWXVCMXGYSMQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OP3OCC4(CO3)COP(OC4)OC5=C(C=C(C=C5)C(C)(C)C6=CC=CC=C6)C(C)(C)C7=CC=CC=C7)C(C)(C)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H58O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047119 | |
Record name | Bis(2,4-dicumylphenoxy)pentaerythritol diphosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid | |
Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,4-bis(1-methyl-1-phenylethyl)phenoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
CAS RN |
154862-43-8 | |
Record name | Bis(2,4-dicumylphenyl) pentaerythritol diphosphite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154862-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,4-dicumylphenoxy)pentaerythritol diphosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154862438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,4-bis(1-methyl-1-phenylethyl)phenoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2,4-dicumylphenoxy)pentaerythritol diphosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9-bis[2,4-bis(1-methyl-1-phenylethyl)phenoxy]-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane; bis(2,4-dicumylphenyl) neopentyl diphosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,4-bis(1-methyl-1-phenylethyl)phenoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,4-bis(1-methyl-1-phenylethyl)phenoxy]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2,4-DICUMYLPHENYL)PENTAERYTHRITOL DIPHOSPHITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z2X0TBW3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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